1-(4-氨基吡啶-3-基)乙酮

描述

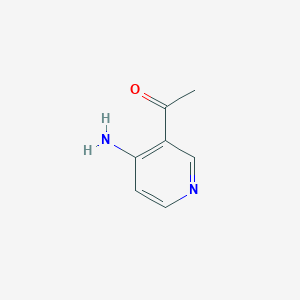

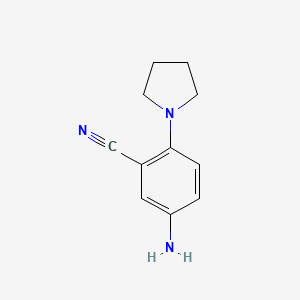

1-(4-Aminopyridin-3-yl)ethanone is a chemical compound that is part of a broader class of organic molecules containing the aminopyridine moiety. This functional group is characterized by the presence of an amino group attached to a pyridine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The specific structure of 1-(4-Aminopyridin-3-yl)ethanone is not detailed in the provided papers, but it can be inferred that it is related to the compounds discussed in the research, which involve aminopyridine derivatives and their reactivity.

Synthesis Analysis

The synthesis of aminopyridine derivatives can be complex, involving multiple steps and various conditions. In the first paper, a series of 1,2-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)-ethane derivatives were synthesized from succinic acid using both conventional heating and microwave irradiation . The use of Microwave Assisted Organic Synthesis (MAOS) technique provided better yields and shorter reaction times compared to traditional methods. Although the specific synthesis of 1-(4-Aminopyridin-3-yl)ethanone is not described, the methods used in this paper could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(4-Aminopyridin-3-yl)ethanone was elucidated using various spectroscopic methods, including FT-IR, 1H/13C NMR, COSY, HSQC, and HMBC experiments . These techniques allow for the detailed characterization of the molecular structure, including the identification of functional groups, bond connectivity, and the spatial arrangement of atoms within the molecule. The precise structure of 1-(4-Aminopyridin-3-yl)ethanone would likely be determined using similar methods.

Chemical Reactions Analysis

The reactivity of aminopyridine derivatives is highlighted in the second paper, where 1-aminopyridinium ylides are used as directing groups for the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives . The efficiency of these reactions depends on the substitution pattern on the pyridine ring. While the specific reactivity of 1-(4-Aminopyridin-3-yl)ethanone is not discussed, it is reasonable to assume that it could also serve as a directing group in similar C-H functionalization reactions due to the presence of the aminopyridine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Aminopyridin-3-yl)ethanone, such as solubility, melting point, and reactivity, are not directly provided in the papers. However, the antimicrobial activity of related compounds suggests that 1-(4-Aminopyridin-3-yl)ethanone could also exhibit biological activity . The properties of aminopyridine derivatives can be influenced by the presence of substituents on the pyridine ring, as seen in the second paper, where different substituents affect the reactivity of the ylides in C-H bond functionalization .

科学研究应用

光物理和溶剂相互作用

- 光物理性质: 1-(4'-氨基联苯-4-基)-乙酮 (ABE) 表现出显着的光物理性质。一项研究强调了 ABE 荧光在刚性乙醇介质中的大边缘激发红移,这被解释为微观溶剂异质性的结果 (Ghoneim, 2001)。

合成和化学转化

- 腙的合成: 3-硝基吡啶-4(1H)-酮及其衍生物的肼解导致形成 1-(1H-吡唑-3-基)乙酮腙。该腙的结构通过独立合成和光谱比较得到证实 (Smolyar, 2010)。

- 抗菌活性:使用 4-氯苯酚合成的 1-(2-羟基-3,5-双((3-亚氨基-3H-1,2,4-二噻唑-5-基)氨基)苯基)乙酮,对各种细菌表现出显着的抗菌活性 (Wanjari, 2020)。

- 新型化合物的合成:合成并表征了化合物 1-(4-(6-氟苯并[d]异恶唑-3-基)哌啶-1-基)-2-(4-(羟甲基)-1H-1,2,3-三唑-1-基)乙酮,展示了其在生物应用中的潜力 (Govindhan 等,2017)。

发光性质

- 发光配合物:氨基-烯酮型配体,例如 1-[2-(6-甲基吡啶-2-氨基)-5,6-二氢-4H-吡喃-3-基]乙酮,用于与铽和铕形成发光配合物。这些配合物表现出独特的发光性质,尤其是在紫外光下 (Xu 等,2010)。

荧光化学传感器

- 离子与酸的检测:由 1-(2,5-二甲基呋喃-3-基)乙烷-1-酮合成的二甲呋喃系链 2-氨基吡啶-3-腈被发现是一种 Fe3+ 离子和苦味酸的荧光化学传感器。这证明了其在纳摩尔水平的灵敏检测中的应用 (Shylaja 等,2020)。

抗病毒活性

- 抗病毒杂环化合物:合成了 1-(3-氨基-6-甲基-4-吡啶-3-基-1H-吡唑并[3,4-b]吡啶-5-基)乙酮,并将其用作创建具有抗病毒特性的化合物的基础。这些化合物对 HSV1 和 HAV-MBB 病毒显示出潜在的功效 (Attaby 等,2006)。

安全和危害

未来方向

The diversity in the pharmacological activities of aminopyridines has attracted the attention of many researchers to explore their wide potential . The efficient procedure for synthesizing different types of aminopyridine derivatives and their coordination site with metals are being studied . The development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity is a significant future direction .

属性

IUPAC Name |

1-(4-aminopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-4-9-3-2-7(6)8/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZQHSHTLWCFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304670 | |

| Record name | 1-(4-Amino-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Aminopyridin-3-yl)ethanone | |

CAS RN |

53277-43-3 | |

| Record name | 1-(4-Amino-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53277-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3-pyridinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)

![(4S)-4-[[9H-fluoren-9-ylmethoxy(oxo)methyl]amino]-5-oxopentanoic acid tert-butyl ester](/img/structure/B1278124.png)

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)